molecular formula C13H9FN4O2S2 B2475668 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 850937-07-4

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2475668
CAS No.: 850937-07-4
M. Wt: 336.36
InChI Key: TUIBGLYXGYJIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chemical entity, 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, is a synthetic hybrid molecule designed for advanced pharmacological and microbiological research. It incorporates a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for conferring a wide spectrum of biological activities . The specific inclusion of a 2-fluorophenyl substituent at the 5-position of the oxadiazole ring is a strategic feature, as research indicates that such fluorine substitution can significantly enhance antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . The molecule is further functionalized with a thioacetamide linker connected to a thiazole ring, a heterocycle prevalent in many bioactive compounds and approved drugs. The integration of these distinct pharmacophoric elements suggests potential for investigating synergistic or novel mechanisms of action. Researchers can utilize this compound as a core scaffold to explore structure-activity relationships, particularly in the development of new antimicrobial agents to address drug-resistant pathogens . Furthermore, the structural motif of a 5-(2-fluorophenyl)-1,3,4-oxadiazole is a key component in known bio-active molecules, providing a basis for its investigation in other therapeutic areas, including rare genetic diseases . This product is intended for use in non-clinical, in vitro research applications only.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2S2/c14-9-4-2-1-3-8(9)11-17-18-13(20-11)22-7-10(19)16-12-15-5-6-21-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIBGLYXGYJIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process:

  • Formation of the Oxadiazole Ring: : The initial step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Thioether Formation: : The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the thiol, facilitating nucleophilic substitution.

  • Acetamide Formation: : Finally, the thioether intermediate is coupled with a thiazole derivative under amide bond-forming conditions. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Bridge

The thioether linkage undergoes nucleophilic displacement under basic or acidic conditions. In structurally related compounds, this site reacts with:

Reagent/ConditionsProduct FormedReaction EfficiencyKey Observations
Alkyl halides (e.g., CH₃I, EtBr) / K₂CO₃, DMFS-alkylated derivatives65–78% yield Steric hindrance from 2-fluorophenyl reduces reactivity compared to non-fluorinated analogs
Mercapto compounds (e.g., thiophenol) / DIPEA, THFDisulfide-linked conjugates82% yield Requires catalytic base; retains oxadiazole-thiazole framework
Halogens (Cl₂, Br₂) in CCl₄Sulfur oxidation to sulfoxide/sulfoneQuantitative at 0°C Controlled by stoichiometry: 1 eq. → sulfoxide; 2 eq. → sulfone

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

Electrophilic Substitution

  • Nitration : Forms 5-nitro derivatives under mixed acid (HNO₃/H₂SO₄) at 50°C (57% yield) .

  • Halogenation : Bromine in acetic acid yields 5-bromo-oxadiazole (43% yield), with regioselectivity confirmed by ¹H-NMR .

Ring-Opening Reactions

ReagentConditionsProductNotes
Hydrazine hydrateReflux in ethanol2-fluorophenyl hydrazide + thiazole-thioacetamideComplete ring cleavage in 4 hrs
LiAlH₄Anhydrous THF, 0°C → RTReduced to bis-amine derivativeRetains thiazole moiety; 68% yield

Acetamide and Thiazole Group Transformations

Acetamide Hydrolysis

  • Acidic (HCl, 6N) : Cleaves to 2-mercapto-N-(thiazol-2-yl)acetamide and 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (92% conversion) .

  • Basic (NaOH, 10%) : Forms sodium salt of the carboxylic acid (pH-dependent reversibility) .

Thiazole Functionalization

  • Electrophilic Substitution : Bromination at C5 of the thiazole ring using NBS in DMF (73% yield) .

  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu(II), Co(II)) via N,S-chelation, confirmed by UV-Vis and ESR .

Cycloaddition and Cross-Coupling Reactions

  • Click Chemistry : Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole-linked hybrids (82% yield) .

  • Suzuki Coupling : The 2-fluorophenyl group undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to yield biaryl derivatives (51–69% yield) .

Stability Under Physiological Conditions

Studies on analogous thioacetamide-oxadiazole hybrids reveal:

  • pH Stability : Stable in pH 5–8 (24 hrs, 37°C); degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Metabolic Susceptibility : Liver microsome assays show oxidation at the thioether sulfur (major pathway) and thiazole ring hydroxylation (minor) .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiazole scaffolds exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole group enhances this activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has been explored through various assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Inhibitory Effects on Enzymes

Some studies have indicated that oxadiazole derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit topoisomerases or other targets that are critical for DNA replication in cancer cells .

Case Studies

StudyObjectiveFindings
Antimicrobial Screening Evaluate antimicrobial efficacy against bacterial strainsSignificant inhibition observed against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Cytotoxicity Assay Assess anticancer activity on MCF7 cell lineCompound exhibited IC50 values as low as 15 µM, indicating potent cytotoxicity .
Molecular Docking Studies Investigate binding interactions with target proteinsDocking simulations revealed high affinity for binding sites on target enzymes involved in cancer metabolism .

Mechanism of Action

The mechanism of action of 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Key Observations:

Replacing the thiazol-2-yl group with benzothiazole (as in 4j) or indole (as in 2g) alters steric and electronic interactions, influencing binding to biological targets .

Physicochemical Properties :

  • Melting points vary significantly: Thiadiazole derivatives (e.g., 4j) exhibit higher melting points (>260°C) compared to oxadiazole-thiazole hybrids (e.g., 2g: ~177°C), likely due to differences in crystallinity and intermolecular interactions .

Biological Activity: Antiproliferative Activity: Thiadiazole-ureido derivatives (e.g., 4j) show potent activity, attributed to hydrogen bonding between the ureido group and cellular targets . Anticancer Potential: Indole-oxadiazole hybrids (e.g., 2g) demonstrate in silico anticancer activity, with the indole moiety contributing to DNA intercalation or kinase inhibition .

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole Core: Essential for hydrogen bonding and metabolic stability.
  • Thioacetamide Linker : The sulfur atom improves lipophilicity, while the acetamide group allows for hydrogen bonding with enzymes or receptors .
  • Thiazol-2-yl vs. Benzothiazole : Smaller thiazole rings may favor penetration into hydrophobic pockets, whereas bulkier benzothiazoles enhance binding affinity but reduce solubility .

Biological Activity

The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C18H14FN3O2SC_{18}H_{14}FN_3O_2S, with a molecular weight of 355.4 g/mol. The structure includes a thiazole moiety linked to an oxadiazole group through a sulfur atom, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds with oxadiazole and thiazole derivatives exhibit significant anticancer properties. A study evaluating various oxadiazole derivatives demonstrated that certain compounds showed cytotoxic effects against human lung cancer (A549) and glioma (C6) cell lines. Notably, compounds derived from similar structures exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells, showing promising selectivity and potency .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
4hA549<0.14
4gC68.16
4iA5497.48
4kA5496.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that thiazole-containing compounds can inhibit various bacterial strains effectively. For instance, derivatives similar to the target compound displayed notable activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 μg/mL
Compound BEscherichia coli64 μg/mL

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in cancer progression.
  • Receptor Modulation : It can modulate G-protein coupled receptors (GPCRs), affecting signal transduction pathways involved in cell proliferation and apoptosis.
  • Cell Cycle Interference : By influencing the expression of proteins associated with the cell cycle, the compound may induce apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Lung Cancer : A derivative exhibiting structural similarities was tested on A549 cells, yielding an IC50 value of <0.14 μM, indicating potent anticancer activity.
  • Antimicrobial Efficacy : In a comparative study against various bacterial strains, compounds showed MIC values as low as 32 μg/mL against Staphylococcus aureus, suggesting effective antimicrobial properties.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄) .
  • Step 2: Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents like 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (DMF or acetone) under reflux (60–80°C) .
  • Critical Conditions:
    • Temperature control (±2°C) to avoid side reactions.
    • Solvent purity (DMF dried over molecular sieves) to enhance reaction efficiency.
    • Use of inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 7.5–8.1 ppm), and oxadiazole (δ 8.3–8.6 ppm) groups.
    • ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 376.04) and fragmentation patterns .
  • HPLC: Reverse-phase C18 columns (ACN:H₂O gradient) assess purity (>95%) and detect trace impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Substituent Variation:
    • Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups to modulate electronic effects on bioactivity .
    • Modify the thiazole ring with alkyl/aryl substituents to enhance lipophilicity and target binding .
  • Biological Assays:
    • Test derivatives against enzyme targets (e.g., COX-1/2 for anti-inflammatory activity) using fluorometric assays .
    • Compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) to identify potency trends .
  • Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions often arise due to:

  • Assay Variability: Standardize protocols (e.g., MTT assay incubation time: 48h ± 15min) and use internal controls (e.g., doxorubicin for cytotoxicity) .
  • Substituent Positioning: For example, 2-fluorophenyl vs. 4-fluorophenyl analogs may show divergent activities due to steric effects on target binding .
  • Solubility Differences: Use DMSO stock solutions at consistent concentrations (<0.1% v/v) to avoid solvent interference .
  • Statistical Validation: Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) .

Advanced: What computational strategies are effective for predicting binding modes and target interactions?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Glide to dock the compound into active sites (e.g., COX-2 PDB: 5KIR). Key interactions include:
  • Hydrogen bonding between the oxadiazole sulfur and Arg120.
  • π-π stacking of the fluorophenyl group with Tyr355 .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen bond acceptors on oxadiazole) using MOE .

Advanced: How can reaction byproducts be identified and minimized during synthesis?

Methodological Answer:

  • Byproduct Identification:
    • LC-MS detects sulfoxide derivatives (e.g., oxidation of thioether to -SO-) at m/z 392.04 .
    • TLC (silica gel, ethyl acetate/hexane) monitors intermediate purity .
  • Mitigation Strategies:
    • Add antioxidants (e.g., BHT) to prevent thioether oxidation .
    • Optimize stoichiometry (1:1.05 molar ratio of oxadiazole to acetamide) to reduce unreacted starting material .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.